N-(4-carbamoylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
This compound (molecular formula: C₁₅H₁₂N₄O₃S, molecular weight: 328.35) features a thiazolo[3,2-a]pyrimidine core substituted with a 3-methyl group, a 5-oxo moiety, and a 4-carbamoylphenyl carboxamide side chain .
Properties
Molecular Formula |
C15H12N4O3S |
|---|---|
Molecular Weight |
328.3 g/mol |
IUPAC Name |
N-(4-carbamoylphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C15H12N4O3S/c1-8-7-23-15-17-6-11(14(22)19(8)15)13(21)18-10-4-2-9(3-5-10)12(16)20/h2-7H,1H3,(H2,16,20)(H,18,21) |
InChI Key |
YWRNFZUZQKZYNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-component reactions. One common method involves the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . This reaction leads to the formation of ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of thiazolopyrimidine derivatives often employs green chemistry principles, such as multicomponent sonochemical reactions. These methods are environmentally friendly, efficient, and yield high-purity products. The use of ultrasonic irradiation and appropriate catalysts can enhance reaction rates and product yields .
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives with modified functional groups.
Scientific Research Applications
N-(4-carbamoylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Industry: Utilized in the development of new materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of N-(4-carbamoylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s thiazole and pyrimidine rings enable it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Thiazolo[3,2-a]pyrimidine Derivatives
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
- Key Differences: Substituents: 4-Methoxyphenyl (vs. 4-carbamoylphenyl) and 7-methyl (vs. 3-methyl). Structural Impact: The methoxy group increases lipophilicity but reduces hydrogen-bonding capacity compared to the carbamoyl group.
- Synthesis: Prepared via hydrazinolysis and heterocyclization, similar to methods in but with phenacyl bromide intermediates .
5-Oxo-N-(4-(trifluoromethoxy)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- Key Differences :
- Applications : Likely optimized for CNS penetration due to increased lipophilicity.
N-(4-Methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- Key Differences: Side Chain: Phenethyl group with 4-methoxy substitution (vs. phenyl carbamoyl).
Core Structure Modifications
Pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine Derivatives
- Example : 3,8-Diphenyl-5-(4-methoxyphenyl)-N-[4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine-6-carbohydrazide (Compound 9) .
- Key Differences :
- Additional fused pyrrolo ring increases structural rigidity.
- Hydrazide side chain (vs. carboxamide) may alter chelation properties and reactivity.
Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Key Differences: Ester group (vs. Bromine substitution enhances halogen bonding interactions in crystal packing .
Physicochemical and Crystallographic Properties
*Estimated based on substituent contributions.
Biological Activity
N-(4-carbamoylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by various studies and findings.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 320.34 g/mol. It features a thiazolo-pyrimidine core structure that is known for its diverse pharmacological activities.
Structural Characteristics
- Thiazolo[3,2-a]pyrimidine Core : This bicyclic structure contributes to the compound's biological activity.
- Carbamoyl Group : Enhances solubility and may influence interactions with biological targets.
Antibacterial Activity
Research indicates that derivatives of compounds containing carboxamide and thiazole moieties exhibit significant antibacterial properties. For example, in a study evaluating various derivatives, compounds similar to this compound demonstrated effective inhibition against bacterial strains such as Xanthomonas axonopodis and Xanthomonas oryzae with median effective concentrations (EC50) ranging from 15 to 22 μg/ml .
Antifungal Activity
The compound has also shown antifungal activity. In vitro studies have reported lower inhibitory effects on fungal strains compared to established fungicides like carbendazim, suggesting potential utility in agricultural applications against plant pathogens .
Anticancer Activity
Pyrimidine-based compounds have been extensively studied for their anticancer properties. The thiazolo-pyrimidine structure has been linked to significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from this scaffold were tested against 60 cancer cell lines according to National Cancer Institute (NCI) protocols, revealing promising results in inhibiting tumor growth .
Study 1: Synthesis and Biological Evaluation
A study synthesized several derivatives of thiazolo-pyrimidines and evaluated their biological activities. The results indicated that modifications at the 4-carbamoyl position significantly influenced antibacterial activity. The most potent derivative exhibited an EC50 value comparable to conventional antibiotics .
Study 2: Structure-Activity Relationship (SAR)
An investigation into the structure-activity relationship of thiazolo-pyrimidines revealed that the presence of electron-withdrawing groups at specific positions enhanced biological activity. This study emphasized the importance of the carbamoyl group in modulating the compound's interaction with target enzymes involved in bacterial cell wall synthesis .
Table 1: Biological Activity Summary of Related Compounds
| Compound Name | Activity Type | Target Organism | EC50 (μg/ml) |
|---|---|---|---|
| Compound A | Antibacterial | Xanthomonas axonopodis | 22 |
| Compound B | Antifungal | Mucor fragilis | >100 |
| Compound C | Anticancer | Various Cancer Cell Lines | Varies |
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Electron-withdrawing groups at position 4 | Increased antibacterial potency |
| Alkyl substitutions on the thiazole ring | Enhanced cytotoxicity against cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
